Cas no 115712-89-5 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-[4-[(1,1-dimethyl-2-propenyl)oxy]-3,5-dimethoxyphenyl]-5-hydroxy-2,2-dimethyl-(9CI))

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-[4-[(1,1-dimethyl-2-propenyl)oxy]-3,5-dimethoxyphenyl]-5-hydroxy-2,2-dimethyl-(9CI) structure
115712-89-5 structure
Nome del prodotto:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-[4-[(1,1-dimethyl-2-propenyl)oxy]-3,5-dimethoxyphenyl]-5-hydroxy-2,2-dimethyl-(9CI)
Numero CAS:115712-89-5
MF:C27H28O7
MW:464.507028579712
CID:206114
PubChem ID:14035924

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-[4-[(1,1-dimethyl-2-propenyl)oxy]-3,5-dimethoxyphenyl]-5-hydroxy-2,2-dimethyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-[4-[(1,1-dimethyl-2-propenyl)oxy]-3,5-dimethoxyphenyl]-5-hydroxy-2,2-dimethyl-(9CI)
    • PumilaisoflavoneA
    • CHEBI:185881
    • 7-[4-[(1,1-Dimethyl-2-propenyl)oxy]-3,5-dimethoxyphenyl]-5-hydroxy-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
    • Pumilaisoflavone A
    • LMPK12050272
    • DTXSID701105771
    • 115712-89-5
    • 7-[3,5-dimethoxy-4-(2-methylbut-3-en-2-yloxy)phenyl]-5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one
    • Inchi: InChI=1S/C27H28O7/c1-8-26(2,3)34-25-20(30-6)11-15(12-21(25)31-7)17-14-32-19-13-18-16(9-10-27(4,5)33-18)23(28)22(19)24(17)29/h8-14,28H,1H2,2-7H3
    • Chiave InChI: KUMFNGIFCQBBKW-UHFFFAOYSA-N
    • Sorrisi: CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC(=C(C(=C4)OC)OC(C)(C)C=C)OC)C

Proprietà calcolate

  • Massa esatta: 464.18354
  • Massa monoisotopica: 464.18350323g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 6
  • Complessità: 830
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 83.4Ų
  • XLogP3: 5.4

Proprietà sperimentali

  • PSA: 83.45

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-[4-[(1,1-dimethyl-2-propenyl)oxy]-3,5-dimethoxyphenyl]-5-hydroxy-2,2-dimethyl-(9CI) Letteratura correlata

Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.